molecular formula C13H18OS B13488378 2-(Isopropylthio)-1-phenylbutan-1-one

2-(Isopropylthio)-1-phenylbutan-1-one

Cat. No.: B13488378
M. Wt: 222.35 g/mol
InChI Key: QGABMSZBQOECOS-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1-phenylbutan-1-one is an organic compound with a unique structure that includes a phenyl group, an isopropylthio group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with isopropylthiol in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylthio)-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-phenylbutan-1-one
  • 2-(Ethylthio)-1-phenylbutan-1-one
  • 2-(Propylthio)-1-phenylbutan-1-one

Uniqueness

2-(Isopropylthio)-1-phenylbutan-1-one is unique due to the presence of the isopropylthio group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-phenyl-2-propan-2-ylsulfanylbutan-1-one

InChI

InChI=1S/C13H18OS/c1-4-12(15-10(2)3)13(14)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3

InChI Key

QGABMSZBQOECOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)SC(C)C

Origin of Product

United States

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